5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose
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Overview
Description
5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose is a synthetic compound known for its use as a chromogenic substrate in various biochemical assays. It is a derivative of indoxyl, where the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. This compound is often utilized in the detection of enzyme activities, particularly in histochemical and bacteriological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose typically involves the glycosylation of 5-bromo-4-chloro-3-indolyl with alpha-D-maltotriose. The reaction conditions often require the use of a suitable glycosyl donor and acceptor, along with catalysts such as Lewis acids to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The hydrolysis of the glycosidic bond results in the formation of 5-bromo-4-chloro-3-hydroxyindole, which subsequently dimerizes to form an intensely blue product .
Common Reagents and Conditions
Enzymes: Beta-galactosidase, alpha-glucosidase
Conditions: Aqueous buffer solutions, typically at neutral pH and ambient temperature.
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue compound .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose is widely used in scientific research for its chromogenic properties. Some of its applications include:
Chemistry: Used as a substrate in enzyme assays to detect the presence and activity of specific enzymes.
Biology: Employed in histochemical staining to visualize enzyme activity in tissue samples.
Medicine: Utilized in diagnostic assays to identify bacterial infections by detecting enzyme activity.
Industry: Applied in quality control processes to monitor enzyme activity in various industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose involves its hydrolysis by specific enzymes, such as beta-galactosidase or alpha-glucosidase. Upon enzymatic cleavage, the compound releases 5-bromo-4-chloro-3-hydroxyindole, which then dimerizes and oxidizes to form a blue indigo dye. This color change is used as an indicator of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-alpha-D-glucoside
- 5-Bromo-4-chloro-3-indolyl-alpha-D-mannoside
- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside
Uniqueness
5-Bromo-4-chloro-3-indolyl-alpha-D-maltotriose is unique due to its specific glycosidic linkage to maltotriose, which makes it suitable for detecting enzymes that specifically hydrolyze maltotriose substrates. This specificity allows for more targeted and accurate enzyme assays compared to other similar compounds .
Properties
Molecular Formula |
C26H35BrClNO16 |
---|---|
Molecular Weight |
732.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H35BrClNO16/c27-7-1-2-8-13(14(7)28)9(3-29-8)40-24-20(38)17(35)22(11(5-31)42-24)45-26-21(39)18(36)23(12(6-32)43-26)44-25-19(37)16(34)15(33)10(4-30)41-25/h1-3,10-12,15-26,29-39H,4-6H2/t10-,11-,12-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m1/s1 |
InChI Key |
QVSASVFUUXPLQF-JDSNGYJKSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)Cl)Br |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)Cl)Br |
Origin of Product |
United States |
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